molecular formula C20H18N2O4 B12611506 [2-(3H-1,2-Benzodioxol-5-yl)-1H-indol-4-yl](morpholin-4-yl)methanone CAS No. 917614-90-5

[2-(3H-1,2-Benzodioxol-5-yl)-1H-indol-4-yl](morpholin-4-yl)methanone

Cat. No.: B12611506
CAS No.: 917614-90-5
M. Wt: 350.4 g/mol
InChI Key: AUCWKXDWJZHZLU-UHFFFAOYSA-N
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Description

2-(3H-1,2-Benzodioxol-5-yl)-1H-indol-4-ylmethanone: is a complex organic compound that features a unique combination of indole and morpholine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3H-1,2-Benzodioxol-5-yl)-1H-indol-4-ylmethanone typically involves a multi-step process. One common method includes the following steps :

    Formation of the Indole Core: The indole core can be synthesized via a Pd-catalyzed C-N cross-coupling reaction. This involves the reaction of a 3-bromoindole with a benzo[1,3]dioxole group using a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide (NBS).

    Attachment of the Morpholine Group: The morpholine group is introduced through a Pd-catalyzed amination reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(3H-1,2-Benzodioxol-5-yl)-1H-indol-4-ylmethanone: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3H-1,2-Benzodioxol-5-yl)-1H-indol-4-ylmethanone: has several scientific research applications:

Properties

CAS No.

917614-90-5

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

[2-(3H-1,2-benzodioxol-5-yl)-1H-indol-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C20H18N2O4/c23-20(22-6-8-24-9-7-22)15-2-1-3-17-16(15)11-18(21-17)13-4-5-19-14(10-13)12-25-26-19/h1-5,10-11,21H,6-9,12H2

InChI Key

AUCWKXDWJZHZLU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C3C=C(NC3=CC=C2)C4=CC5=C(C=C4)OOC5

Origin of Product

United States

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